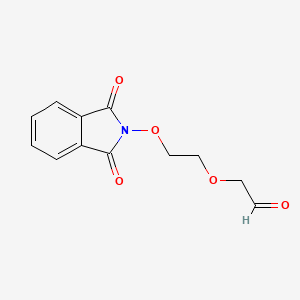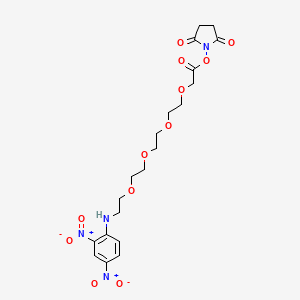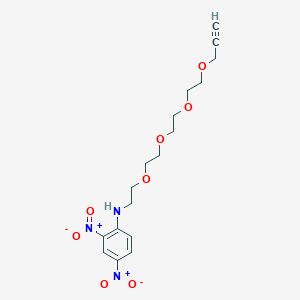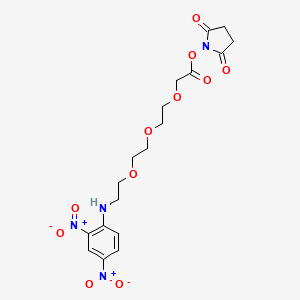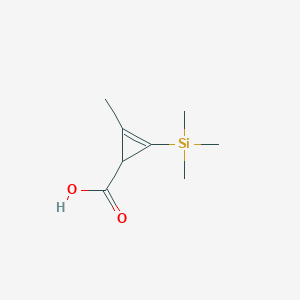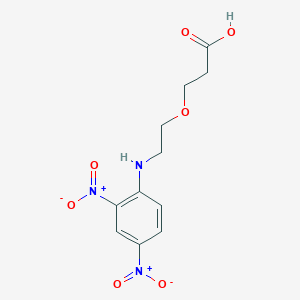
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid is an organic compound with the molecular formula C11H13N3O7 and a molecular weight of 299.24 g/mol . This compound is characterized by the presence of a dinitrophenyl group, which is known for its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid typically involves the following steps:
Nitration of Phenylamine: The starting material, phenylamine, undergoes nitration to introduce nitro groups at the 2 and 4 positions, forming 2,4-dinitrophenylamine.
Alkylation: The 2,4-dinitrophenylamine is then reacted with ethylene oxide under basic conditions to form 2-[(2,4-dinitrophenyl)amino]ethanol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Esterification and Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Acids and Bases: Hydrochloric acid, sodium hydroxide for esterification and hydrolysis reactions.
Major Products Formed
Reduction: 3-{2-[(2,4-Diaminophenyl)amino]ethoxy}propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(2,4-Dinitrophenyl)amino]ethanol and propanoic acid.
Scientific Research Applications
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein labeling due to its reactive dinitrophenyl group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The dinitrophenyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity.
Protein Labeling: The compound can react with amino groups in proteins, allowing for the labeling and detection of specific proteins in biological studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Benzyloxy)ethoxy)propanoic acid
- 3-Amino-3-(2,4-dichlorophenyl)-propionic acid
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
Uniqueness
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid is unique due to its dinitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring strong electron-withdrawing groups and reactive intermediates .
Properties
IUPAC Name |
3-[2-(2,4-dinitroanilino)ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O7/c15-11(16)3-5-21-6-4-12-9-2-1-8(13(17)18)7-10(9)14(19)20/h1-2,7,12H,3-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFBHMCACQXZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
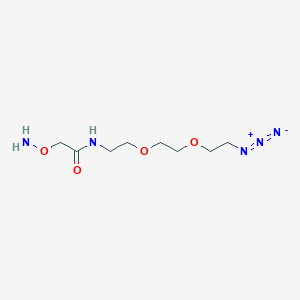
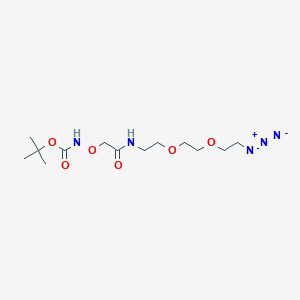
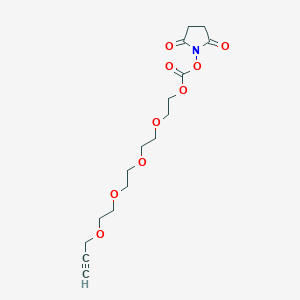
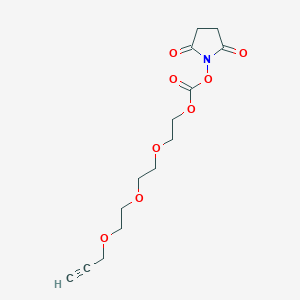

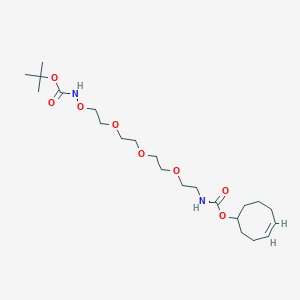
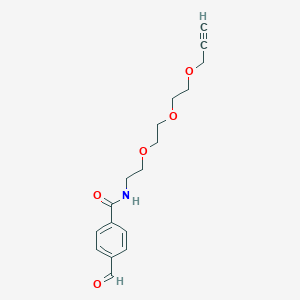
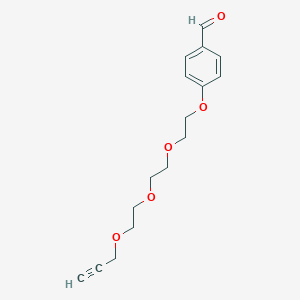
![4-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B8114732.png)
